molecular formula C28H38O7 B079291 Bongkrekic acid CAS No. 11076-19-0

Bongkrekic acid

Katalognummer: B079291
CAS-Nummer: 11076-19-0
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: SHCXABJSXUACKU-WUTQZGRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bongkrekic acid (BA) is a highly toxic, unsaturated long-chain fatty acid containing three carboxylic groups, produced by Burkholderia gladioli pathovar cocovenenans (formerly Pseudomonas cocovenenans) . It is notorious for causing foodborne poisoning outbreaks linked to fermented products like coconut-based tempeh, corn flour, and traditional beverages in Asia and Africa . BA targets the mitochondrial ADP/ATP translocase (ANT), inhibiting nucleotide exchange and disrupting oxidative phosphorylation . Its LD₅₀ in mice is 3.16 mg/kg (oral), with fatalities attributed to mitochondrial dysfunction and multi-organ failure . BA’s structure includes a horseshoe-shaped carbon backbone with β-methyl and β-carboxymethyl branches critical for binding to ANT .

Vorbereitungsmethoden

Three-Component Convergent Synthesis via Kocienski-Julia Olefination and Suzuki-Miyaura Coupling

The 2015 synthesis by Shindo et al. introduced a three-component convergent strategy that significantly improved efficiency compared to earlier routes . The retrosynthetic plan divided BKA into segments A , B , and C , connected through a Kocienski–Julia olefination and Suzuki-Miyaura coupling. Segment B was synthesized using a torquoselective olefination with an ynolate to establish the (Z)-configured C18–C19 double bond, achieving 85% yield and >95% diastereomeric excess. The Suzuki-Miyaura coupling between segments A and B utilized Pd(PPh₃)₄ as a catalyst, yielding the polyene intermediate in 92% efficiency. A final oxidation with 1-methyl-2-azaadamantane N-oxyl provided BKA in 74% overall yield from advanced intermediates. This method reduced the total step count by 30% compared to prior approaches, enabling gram-scale production .

Asymmetric Alkylation and Anionic Allyl Coupling Approach

The foundational 2004 synthesis by Mitsuru Shindo’s group employed asymmetric alkylation and anionic allyl coupling to construct BKA’s stereocenters . Starting from (S)-glycidol, a chiral butenolide intermediate was prepared via BF₃·OEt₂-mediated epoxide opening, followed by Lindlar hydrogenation to set the cis-alkenyl moiety (93% yield). The C17 stereocenter was established through a Crimmins-modified Evans aldol reaction, achieving 88% yield and >20:1 diastereoselectivity. Key challenges included the instability of the polyene system during oxidation steps, which was mitigated using Dess–Martin periodinane for controlled ketone-to-carboxylic acid conversions. The final HCl-mediated hydrolysis of methyl esters afforded BKA in 50% yield over three steps, marking the first asymmetric synthesis of this natural product .

Palladium Cross-Couplings and Takai Olefination Strategy

A 2011 study demonstrated the versatility of palladium catalysis in assembling BKA’s carbon skeleton . The synthesis featured three distinct cross-couplings: a Negishi coupling for C1–C10 segment formation, a Stille coupling to install the C11–C15 diene, and a Suzuki-Miyaura coupling for fragment assembly. The Takai olefination (CrCl₂/LiI) was critical for constructing the (Z)-C2–C3 double bond, achieving 74% yield with >95% stereoselectivity. Notably, this route enabled the first synthesis of isothis compound (IBA), a constitutional isomer of BKA, by altering the coupling sequence. Comparative analysis revealed that BKA exhibited 10-fold higher apoptosis inhibitory activity (IC₅₀ = 8 nM) than IBA, underscoring the importance of regiochemical precision .

Sequential Suzuki-Miyaura Couplings for Modular Assembly

A 2016 refinement utilized sequential Suzuki-Miyaura couplings to unite three fully functionalized segments . The C1–C10 fragment was prepared via a Krische allylation, while the C11–C22 segment employed a Brown asymmetric crotylation to set the C17 stereocenter (89% ee). The final coupling between the C1–C10 boronate and a C11–C22 iodide proceeded in 85% yield using PdCl₂(dppf) as the catalyst. This modular approach facilitated late-stage diversification, producing 12 BKA analogues for structure-activity relationship (SAR) studies. The method achieved a 22% overall yield from commercial starting materials, representing a 40% improvement over previous linear syntheses .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, key steps, and yields of major BKA syntheses:

Method (Year)Key ReactionsTotal StepsOverall YieldAdvantages
Three-Component (2015)Kocienski-Julia, Suzuki-Miyaura3212%Convergent, gram-scale production
Asymmetric (2004)Evans aldol, Anionic allyl coupling455%First asymmetric route
Palladium (2011)Negishi, Stille, Suzuki-Miyaura389%Enables IBA synthesis
Sequential (2016)Krische allylation, Suzuki-Miyaura2822%Modular, high scalability

The data highlight a clear trend toward fewer steps and higher yields through convergent strategies and advanced cross-coupling technologies. The 2016 sequential coupling method stands out for its 22% overall yield, facilitated by minimizing oxidation-sensitive intermediates .

Analyse Chemischer Reaktionen

Types of Reactions: Bongkrekic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substitution reactions can occur, altering its chemical structure.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isobongkrekic Acid

Structural Differences :

  • Isothis compound is a structural isomer of BA, differing in the configuration of its dicarboxylic end (cis in isobongkrekic vs. trans in BA) .
    Functional Differences :
  • Both compounds inhibit mitochondrial ADP/ATP transport uncompetitively but exhibit distinct binding affinities. Isothis compound has 50–75% lower affinity for ANT than BA .
  • pH Sensitivity: Isothis compound’s inhibitory efficiency increases significantly below pH 7, a trend less pronounced in BA .
Property This compound Isothis compound
Configuration Trans-dicarboxylic end Cis-dicarboxylic end
ANT Binding Affinity High (Kd ~0.13–0.20 nmol/mg) Moderate (Kd ~0.25–0.50 nmol/mg)
pH Sensitivity Moderate High below pH 7
Source B. gladioli pv. cocovenenans Alkaline treatment of BA or bacterial extracts

Anacardic Acid

Structural Differences :

  • Anacardic acid is an aromatic carboxylic acid with a salicylic acid core and a long alkyl chain, contrasting with BA’s aliphatic structure .
    Functional Differences :
  • Both inhibit sulfhydryl enzymes like papain, but anacardic acid’s inhibition correlates with its acidity (pKa ~4.5), while BA’s mechanism is unrelated to acidity .
  • Anacardic acid lacks mitochondrial toxicity, instead exhibiting insecticidal and anti-cancer properties .
Property This compound Anacardic Acid
Core Structure Aliphatic, unsaturated Aromatic (salicylic acid derivative)
Enzyme Inhibition ANT-specific Broad sulfhydryl enzymes
Toxicity Mitochondrial apoptosis Cytotoxic (non-mitochondrial)
Bioactivity Lethal toxin Anti-microbial, anti-cancer

Atractyloside and Carboxyatractyloside

Structural Differences :

  • Atractylosides are glycosylated diterpenoids, structurally unrelated to BA’s fatty acid backbone . Functional Differences:
  • Atractyloside inhibits ANT competitively by binding to the cytosolic side, whereas BA binds to the matrix side, inducing conformational changes .
  • BA’s inhibition shows a sigmoidal concentration dependence, unlike the linear inhibition of atractyloside .
Property This compound Atractyloside
Chemical Class Unsaturated fatty acid Diterpenoid glycoside
ANT Binding Site Matrix-facing conformation Cytosolic-facing conformation
Inhibition Kinetics Sigmoidal Linear
Reversibility Irreversible (tight binding) Reversible

Comparison with Functionally Similar Mitochondrial Inhibitors

Oligomycin

Mechanistic Differences :

  • Oligomycin inhibits ATP synthase (Complex V), whereas BA targets ANT. Both disrupt ATP synthesis but act on distinct mitochondrial components .

Cyclosporin A

Functional Overlap :

  • Both BA and cyclosporin A inhibit mitochondrial permeability transition pore (mPTP) opening, but BA acts indirectly via ANT modulation, whereas cyclosporin A binds cyclophilin D .

Key Research Findings

pH and Binding Dynamics : BA’s penetration into mitochondria is pH-dependent, with slower binding at higher pH due to reduced membrane permeability .

Synergistic Toxin Production : Co-cultivation of B. gladioli with Rhizopus oryzae enhances BA production by >30-fold, highlighting ecological interactions in toxin biosynthesis .

Structural Determinants : BA’s β-branches and di-acid terminus mimic ATP’s phosphate groups, enabling high-affinity ANT binding .

Data Tables

Table 1: Inhibitory Potency of ANT-Targeting Compounds

Compound IC₅₀ (ANT Inhibition) Binding Site Reversibility
This compound 4 nmol/mg protein Matrix-facing Irreversible
Isothis compound 8 nmol/mg protein Matrix-facing Irreversible
Atractyloside 10 μmol/mg protein Cytosolic-facing Reversible

Table 2: Toxicological Profiles

Compound LD₅₀ (Mouse, Oral) Primary Target Clinical Manifestations
This compound 3.16 mg/kg Mitochondrial ANT Multi-organ failure, coma
Anacardic Acid 500 mg/kg* Sulfhydryl enzymes Inflammation, cytotoxicity
Atractyloside 2.5 mg/kg Mitochondrial ANT Hepatorenal toxicity

*Estimated from non-lethal bioactivity studies .

Biologische Aktivität

Bongkrekic acid (BA) is a potent mitochondrial toxin primarily produced by the bacterium Burkholderia gladioli pathovar cocovenenans. This compound has garnered attention due to its significant role in foodborne poisoning incidents, particularly in regions where traditional fermented foods are consumed. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicological effects, epidemiology of poisoning outbreaks, and case studies.

This compound specifically inhibits the adenine nucleotide translocase (ANT) located in the inner mitochondrial membrane. This inhibition disrupts the transport of ATP and ADP across the mitochondrial membrane, leading to impaired oxidative phosphorylation and cellular energy production. The mechanism can be summarized as follows:

  • Inhibition of ANT : BA binds to ANT, preventing ADP from entering the mitochondria for phosphorylation into ATP.
  • Impact on Cellular Metabolism : This inhibition leads to reduced ATP synthesis and can trigger apoptosis in cells due to energy depletion .

Toxicological Profile

The toxicological effects of this compound are profound and can lead to severe clinical manifestations. The following table summarizes key toxic effects observed in cases of BA poisoning:

Toxic Effect Description
Acute Liver FailureRapid onset of liver dysfunction leading to coagulopathy.
EncephalopathyAltered mental status due to brain involvement.
Acute Kidney InjuryImpairment of renal function, often leading to dialysis.
MethemoglobinemiaIncreased levels of methemoglobin affecting oxygen transport.
Metabolic AcidosisAccumulation of acids in the body due to metabolic disturbances.

Epidemiology of Poisoning Outbreaks

This compound is associated with foodborne illness outbreaks, particularly from improperly fermented corn and coconut products. Between 2010 and 2020, significant outbreaks were reported in China:

  • Total Outbreaks : 19 reported outbreaks.
  • Illnesses : 146 cases.
  • Hospitalizations : 139 individuals required hospitalization.
  • Deaths : 43 fatalities, resulting in a case-fatality rate of approximately 29.5% .

Case Study Example

A notable case involved a 67-year-old male who developed acute liver failure after consuming ogi, a home-fermented cornmeal pudding. Laboratory tests confirmed a blood level of BA at 1,000 ng/mL, leading to his death despite intensive medical care .

Clinical Manifestations

The clinical presentation of this compound poisoning varies but commonly includes:

  • Nausea and vomiting (87.3%)
  • Abdominal pain (34.3%)
  • Weakness (49.3%)
  • Loss of consciousness (29.1%)
  • Convulsions (4.5%)

These symptoms reflect the systemic impact of mitochondrial dysfunction caused by BA .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting bongkrekic acid in food matrices?

  • Methodology : The GB 5009.189-2023 standard outlines two primary methods:

  • Method I (Liquid Chromatography) : Uses a C18 column (4.6 mm × 250 mm, 5 μm) with a mobile phase of methanol and 0.1% formic acid. Detection is performed at 210 nm. This method is validated for tremella, fermented corn flour, and cereal products .
  • Method II (LC-MS/MS) : Employs electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM). Key transitions include m/z 567.2 → 147.1 (quantitative) and m/z 567.2 → 131.1 (qualitative). Validation parameters (e.g., LOD: 0.5 μg/kg, LOQ: 1.5 μg/kg) ensure sensitivity for low-concentration samples .
    • Critical Considerations : Matrix effects (e.g., polysaccharides in tremella) require purification steps using C18 or HLB cartridges .

Q. How should researchers optimize extraction protocols for this compound in heterogeneous food samples?

  • Procedure :

Extraction : Use methanol with 1% ammonia water (v/v) to enhance solubility. Shake samples for 20–30 minutes at 200 rpm .

Purification : Apply QuEChERS adsorbents (e.g., 150 mg C18 + 50 mg PSA) to remove lipids and pigments. Centrifuge at 10,000 × g for 5 min to clarify supernatants .

  • Validation : Recovery rates should exceed 80% across spiked concentrations (1–100 μg/kg), with intraday precision (RSD < 10%) .

Q. What are the primary toxicological targets of this compound in mammalian systems?

  • Mechanism : this compound inhibits mitochondrial adenine nucleotide translocase (ANT), blocking ADP/ATP exchange. This disrupts oxidative phosphorylation, leading to cellular ATP depletion and apoptosis .
  • Experimental Models : Use isolated mitochondria or cell lines (e.g., HeLa) treated with 10–50 μM this compound. Measure ATP levels via luciferase assays and mitochondrial membrane potential (ΔΨm) using JC-1 dye .

Advanced Research Questions

Q. How does this compound modulate neutrophil extracellular trap (NET) formation, and what signaling pathways are involved?

  • Pathways : this compound activates p38 MAPK and ERK pathways, upregulating peptidylarginine deiminase 4 (PAD4) and P2X1 receptors. This induces histone citrullination and NET release, which can be quantified via immunofluorescence (MPO-DNA complexes) .
  • Experimental Design :

  • Treat human neutrophils with 20 μM this compound for 2–4 hours.
  • Inhibit pathways using SB203580 (p38 inhibitor) or PPADS (P2X1 antagonist) to confirm specificity .

Q. What structural features of this compound are critical for ANT inhibition?

  • Structure-Activity Relationship (SAR) : Modifications to the carboxylic acid groups or unsaturated bonds reduce binding affinity. For example, methyl esterification of the C1 carboxyl group decreases potency by >90% .
  • Methodology :

  • Synthesize analogues via microbial fermentation (e.g., Burkholderia gladioli mutants).
  • Assess inhibition using reconstituted ANT proteoliposomes and [³H]-ADP uptake assays .

Q. How can researchers resolve contradictions in studies on this compound's role in apoptosis regulation?

  • Key Contradictions : Some studies report ΔΨm collapse as essential for apoptosis, while others (e.g., UVC-induced apoptosis) show ΔΨm-independent pathways .
  • Resolution Strategies :

  • Compare cell types (e.g., epithelial vs. lymphoid) and stimuli (e.g., chemical vs. radiation).
  • Use ΔΨm-insensitive assays (e.g., caspase-3 activation, DNA fragmentation) alongside mitochondrial probes .

Q. What epidemiological trends characterize this compound poisoning outbreaks?

  • Data Analysis : From 2010–2020 in China, 19 outbreaks were linked to fermented corn flour (case-fatality rate: 12–25%). Seasonal peaks occur in summer (high humidity promoting bacterial growth) .
  • Preventive Measures :

  • Implement PCR-based detection of Burkholderia gladioli in raw materials.
  • Educate communities on avoiding homemade fermented products .

Q. Methodological Tables

Table 1. Analytical Performance of Detection Methods

MethodMatrixLOD (μg/kg)Recovery (%)Precision (RSD%)Reference
LC-MS/MSTremella0.585–926.2
HPLC-UVFermented Corn Flour1.078–888.5

Table 2. Key Signaling Pathways in NET Formation

PathwayTarget ProteinInhibitorEffect on NETsReference
p38 MAPKMAPK14SB203580 (10 μM)70% Reduction
PAD4PADI4Cl-amidine (5 μM)85% Reduction

Eigenschaften

IUPAC Name

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXABJSXUACKU-WUTQZGRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894840
Record name Bongkrekic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White amorphous solid

CAS No.

11076-19-0, 94188-24-6
Record name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11076-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bongkrekic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavotoxin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bongkrekic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BONGKREKIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bongkrekic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

50-60 °C
Record name Bongkrekic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bongkrekic acid
Reactant of Route 2
Bongkrekic acid
Reactant of Route 3
Bongkrekic acid
Reactant of Route 4
Bongkrekic acid
Reactant of Route 5
Bongkrekic acid
Reactant of Route 6
Bongkrekic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.